molecular formula C23H17ClN4O2S B2674354 6-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-3-(2-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 1326890-67-8

6-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-3-(2-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B2674354
CAS RN: 1326890-67-8
M. Wt: 448.93
InChI Key: CJHOVVPDSCVMIJ-UHFFFAOYSA-N
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Description

The compound “6-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-3-(2-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one” is a type of thieno[2,3-d]pyrimidin-4(3H)-one . Thieno[2,3-d]pyrimidin-4(3H)-ones have been found to have significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra .


Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones involves several methods . One of the earliest methods is based on the use of substituted pyrimidine-4-carboxylic acid derivatives in the construction of the thiophene ring . Another method involves the use of 2-nitrothiophenes as the starting compounds for the preparation of esters of target acids by reducing their 1-N-oxides with phosphorus trichloride . A more efficient method for the synthesis of functionalized thieno[2,3-d]pyrimidines has been developed, which is based on Pd (dppf)Cl 2 -catalyzed carbonylation of substituted 4-chlorothieno [2,3- d ]pyrimidines .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones are complex and involve multiple steps . An efficient method for the synthesis of these compounds has been developed, which involves the use of functionalized thieno[2,3-d]pyrimidines and 2-(thieno[2,3-d]pyrimidin-6-yl)pyrido[2,3-d]pyrimidines from 5-acetyl-6-aminopyrimidine-4(3H)-thiones and a series of reagents containing an active chloromethylene fragment .


Physical And Chemical Properties Analysis

The physical and chemical properties of thieno[2,3-d]pyrimidin-4(3H)-ones can be analyzed through various methods . For example, the yield, melting point, and NMR data can be obtained through experimental procedures .

Scientific Research Applications

Anticonvulsant Activity

The compound is a type of thieno[2,3-d]pyrimidin-4-one, which has been synthesized and studied for its anticonvulsant activity . This suggests that it could be used in the development of new drugs for the treatment of epilepsy and other seizure disorders .

Synthesis of Functionalized Thieno[2,3-d]pyrimidines

The compound can be used in the synthesis of functionalized thieno[2,3-d]pyrimidines . These are important heterocyclic compounds that have a wide range of biological activities and are used in the development of various pharmaceuticals .

Antimycobacterial Activity

Some thieno[2,3-d]pyrimidin-4-ones, which include this compound, have been synthesized and screened for their antimycobacterial activity . This suggests that they could be used in the development of new antitubercular agents .

Development of New Drugs

The compound’s structure and properties make it a potential candidate for the development of new drugs. Its synthesis and the study of its biological activities could lead to the discovery of new therapeutic agents .

Research in Organic Chemistry

The compound is of interest in the field of organic chemistry due to its complex structure and the challenges associated with its synthesis . It provides opportunities for researchers to develop new synthetic methods and to study the properties of the thieno[2,3-d]pyrimidin-4-one scaffold .

Study of Structure-Activity Relationships

The compound can be used in the study of structure-activity relationships (SARs). By modifying its structure and studying the changes in its biological activity, researchers can gain insights into the molecular mechanisms of its action .

Future Directions

The future directions for the research on thieno[2,3-d]pyrimidin-4(3H)-ones could involve the development of more efficient synthesis methods, the exploration of their biological activity, and the investigation of their potential applications in the treatment of various diseases .

properties

IUPAC Name

6-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-3-[(2-methylphenyl)methyl]thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN4O2S/c1-13-7-3-4-8-15(13)11-28-12-25-22-18(23(28)29)14(2)19(31-22)21-26-20(27-30-21)16-9-5-6-10-17(16)24/h3-10,12H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJHOVVPDSCVMIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=NC3=C(C2=O)C(=C(S3)C4=NC(=NO4)C5=CC=CC=C5Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-3-(2-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one

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